2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with chlorine atoms and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone typically involves the following steps:
Imidazole Derivative Synthesis: The starting material is often an imidazole derivative, which undergoes halogenation to introduce chlorine atoms at the 4 and 5 positions.
Fluorination: The fluorophenyl group is introduced through a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The imidazole derivative and fluorophenyl group are then coupled using a suitable coupling reagent, such as a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often involving nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted imidazoles or phenyl derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyethanimidamide
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol
Uniqueness: 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone is unique due to its specific substitution pattern on the imidazole ring and the presence of the fluorophenyl group. This combination of functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-10-11(13)16(6-15-10)5-9(17)7-1-3-8(14)4-2-7/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQXVHPSPOQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC(=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.